Cas no 1550786-31-6 (6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid)

6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid
- 1550786-31-6
- EN300-19582641
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- インチ: 1S/C10H9ClO2/c11-7-4-6-2-1-3-8(6)9(5-7)10(12)13/h4-5H,1-3H2,(H,12,13)
- InChIKey: XGOCRYYAMJSEEG-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)O)C2=C(C=1)CCC2
計算された属性
- 精确分子量: 196.0291072g/mol
- 同位素质量: 196.0291072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 37.3Ų
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19582641-0.1g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
1550786-31-6 | 95% | 0.1g |
$470.0 | 2023-09-17 | |
Enamine | EN300-19582641-0.5g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
1550786-31-6 | 95% | 0.5g |
$1058.0 | 2023-09-17 | |
Enamine | EN300-19582641-1.0g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
1550786-31-6 | 95% | 1g |
$1357.0 | 2023-05-26 | |
Enamine | EN300-19582641-10.0g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
1550786-31-6 | 95% | 10g |
$5837.0 | 2023-05-26 | |
Enamine | EN300-19582641-5g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
1550786-31-6 | 95% | 5g |
$3935.0 | 2023-09-17 | |
Aaron | AR028H65-250mg |
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid |
1550786-31-6 | 95% | 250mg |
$949.00 | 2025-02-16 | |
Aaron | AR028H65-50mg |
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid |
1550786-31-6 | 95% | 50mg |
$459.00 | 2025-02-16 | |
Enamine | EN300-19582641-0.25g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid |
1550786-31-6 | 95% | 0.25g |
$672.0 | 2023-09-17 | |
Aaron | AR028H65-2.5g |
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid |
1550786-31-6 | 95% | 2.5g |
$3683.00 | 2025-02-16 | |
1PlusChem | 1P028GXT-50mg |
6-chloro-2,3-dihydro-1H-indene-4-carboxylicacid |
1550786-31-6 | 95% | 50mg |
$452.00 | 2024-06-20 |
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
6-chloro-2,3-dihydro-1H-indene-4-carboxylic acidに関する追加情報
Research Brief on 6-Chloro-2,3-dihydro-1H-indene-4-carboxylic Acid (CAS: 1550786-31-6): Recent Advances and Applications
6-Chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 1550786-31-6) is a chemically synthesized small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. Recent studies have highlighted its potential as a key intermediate or active pharmacophore in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
One of the most notable advancements in the study of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid is its role as a building block for the synthesis of more complex molecules. Researchers have successfully utilized this compound in the preparation of indene-based derivatives, which exhibit a wide range of pharmacological properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the synthesis of potent inhibitors targeting inflammatory pathways, particularly those involving cyclooxygenase-2 (COX-2).
In addition to its synthetic applications, 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid has shown promising biological activity in preclinical studies. Recent investigations have revealed its potential as an anti-inflammatory and analgesic agent. Mechanistic studies suggest that the compound modulates key signaling pathways, such as NF-κB and MAPK, which are critical in the regulation of inflammatory responses. These findings position the molecule as a candidate for further development in the treatment of chronic inflammatory diseases.
Another area of interest is the compound's potential in oncology research. A 2022 study published in Bioorganic & Medicinal Chemistry Letters reported that derivatives of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid exhibited selective cytotoxicity against certain cancer cell lines, including breast and lung cancer cells. The study attributed this activity to the compound's ability to interfere with cell cycle progression and induce apoptosis. These results underscore the need for further exploration of its anticancer mechanisms.
Despite these promising findings, challenges remain in the development of 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through systematic structure-activity relationship (SAR) studies. Recent efforts have focused on optimizing the compound's pharmacokinetic properties through chemical modifications, such as the introduction of solubilizing groups or the development of prodrug formulations.
In conclusion, 6-chloro-2,3-dihydro-1H-indene-4-carboxylic acid (CAS: 1550786-31-6) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its applications span anti-inflammatory, analgesic, and anticancer research, with ongoing studies aiming to unlock its full therapeutic potential. Future research should prioritize the optimization of its drug-like properties and the exploration of its mechanisms of action in greater detail. This compound continues to be a valuable asset in the toolkit of medicinal chemists and pharmacologists alike.
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